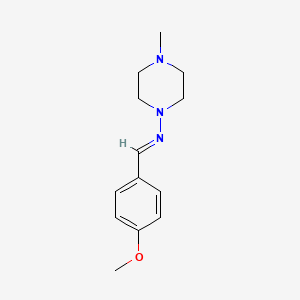

N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- A group of new piperazines, including compounds similar to N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine, were synthesized and their cardiotropic activity was compared with previously studied compounds (G. Mokrov et al., 2019).

Molecular Structure Analysis

- The molecular structure of related compounds, including piperazine derivatives, has been studied, revealing various conformations and interactions, which are critical for understanding their biological activities and chemical properties (V. Nesterov, 2004).

Chemical Reactions and Properties

- Research has shown that N-(4-methoxybenzyl) groups on piperazinediones, which are structurally related to N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine, can be oxidatively removed under certain conditions, demonstrating the compound's reactivity and potential for chemical modifications (M. Yamaura et al., 1985).

Physical Properties Analysis

- The physical properties of similar piperazine compounds have been investigated, including their conformations and how they change in different solvents. These studies are essential for understanding the stability and solubility of these compounds (J. Elix et al., 1986).

Chemical Properties Analysis

- The chemical properties of N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine and related compounds are influenced by their molecular structure and reactivity. Studies have shown that these compounds can undergo various reactions, leading to the formation of new derivatives with different biological activities (A. Blokhin et al., 1990).

Wissenschaftliche Forschungsanwendungen

Oxidative Removal and Synthetic Applications

The oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones with cerium(IV) diammonium nitrate under mild conditions showcases the chemical versatility of related compounds. This process, demonstrated in model compounds with several functional groups, highlights the potential for synthetic modifications in drug development and organic synthesis (Yamaura et al., 1985).

Bioactivity and Pharmacological Potential

New phenolic Mannich bases with piperazines, including N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine derivatives, have been synthesized and evaluated for their cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. Compounds in this category have shown potential for further evaluation as leading compounds in drug discovery (Gul et al., 2019).

Antimicrobial Activities

The synthesis of 1,2,4-triazole derivatives, including those related to N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine, and their evaluation for antimicrobial activities highlights their potential use in addressing microbial resistance issues. Some of these compounds have shown good or moderate activities against test microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2010).

Cardiotropic Activity

Research on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has explored the relationship between the structure of triazaalkane linkers and cardiotropic activity. This research indicates the potential of N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine and related compounds in developing treatments for cardiac arrhythmias (Mokrov et al., 2019).

Inhibitory Activity Toward Enzymes and Receptors

Compounds synthesized from 4-(3-chloro-4-methoxybenzyl)aminophthalazines have been evaluated for their inhibitory activity toward phosphodiesterase 5 (PDE5) and their vasorelaxant activity. These findings suggest the role of N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine derivatives in developing treatments for conditions associated with PDE5 activity (Watanabe et al., 2000).

Eigenschaften

IUPAC Name |

(E)-1-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15-7-9-16(10-8-15)14-11-12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEMZYLXBHGTJJ-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/N=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzylidene)-4-methyl-1-piperazinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenyl[4-(1-piperidinyl)phenyl]methanone](/img/structure/B5514142.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5514150.png)

![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)

![methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5514188.png)

![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)

![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)

![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)